7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class This compound is characterized by its unique structure, which includes a bromine atom, an ethylbenzyl group, and a benzoxazepine core
Properties
IUPAC Name |
7-bromo-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCASNQYISDZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an o-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the benzoxazepine core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Ethylbenzyl Group: The final step involves the alkylation of the brominated benzoxazepine with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The ethylbenzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., NaH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the benzoxazepine core.
Reduction Products: Reduced forms of the benzoxazepine core.
Scientific Research Applications
The compound 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine family, which has garnered interest for its potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on therapeutic uses, biological activities, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of benzoxazepines possess significant antimicrobial properties. The synthesis of related compounds has demonstrated effectiveness against various bacterial and fungal strains. For instance, studies involving similar structures have reported high inhibition rates against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Benzoxazepines have been explored for their anti-inflammatory effects. Compounds with similar structural features have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
Psychotropic Effects
Certain benzoxazepine derivatives are being investigated for their potential as anxiolytics or antidepressants. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, is a common mechanism of action among these compounds.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various benzoxazepine derivatives to evaluate their antimicrobial and anti-inflammatory activities. Among the synthesized compounds, those with bromine substitutions exhibited enhanced bioactivity compared to their non-brominated counterparts. The study utilized standard antimicrobial assays to quantify the effectiveness against selected bacterial strains .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of benzoxazepine derivatives, including the compound . By modifying substituents on the benzene ring, researchers were able to identify optimal configurations that maximized therapeutic efficacy while minimizing toxicity . This approach highlighted the importance of the ethyl group in enhancing solubility and bioavailability.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Psychotropic Potential |
|---|---|---|---|
| This compound | Moderate | High | Potentially Active |
| Related Benzoxazepine Derivative A | High | Moderate | Low |
| Related Benzoxazepine Derivative B | Low | High | Moderate |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-bromoanthranilic acid + acetic anhydride | Reflux | Intermediate Compound |
| 2 | Intermediate + substituted aniline | Reflux | Target Benzoxazepine Compound |
Mechanism of Action
The mechanism of action of 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-bromo-4-(4-ethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of both the bromine atom and the ethylbenzyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
7-Bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C16H18BrN2O
- Molecular Weight: 344.23 g/mol
The structure includes a benzoxazepine core, which is known for various pharmacological properties.
Antitumor Activity
Research indicates that compounds containing benzoxazepine structures exhibit antitumor properties. A study demonstrated that derivatives similar to this compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. A recent in vitro study tested various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating bacterial infections .
Neuroprotective Effects
Neuroprotective properties have also been observed in related compounds. Studies suggest that benzoxazepine derivatives can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The proposed mechanism involves the inhibition of glutamate receptors and the reduction of reactive oxygen species (ROS) production .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the normal cell cycle progression, particularly at the G2/M checkpoint.
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative damage in neuronal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation, bromination, and cyclization. For example, analogous benzoxazepinone derivatives are synthesized via acylation of the benzodiazepine core with halogenated benzoyl chlorides under basic conditions (e.g., KCO) in anhydrous solvents like THF or DMF . Reaction optimization includes temperature control (0–60°C), inert atmospheres (N), and stoichiometric ratios (1:1.2 for core:acylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond angles, and stereochemistry. For example, SC-XRD analysis of similar benzoxazepinones reveals dihedral angles between the benzyl and oxazepine rings (e.g., 85.2° in 4-benzyl-7-chloro derivatives) . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What biological activity has been reported for structurally related benzoxazepinones?
- Methodological Answer : Analogous compounds (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) exhibit activity at neurotransmitter receptors (e.g., GABA modulation) and are screened via in vitro assays such as radioligand binding or electrophysiology . Researchers should prioritize cell-based assays (e.g., HEK293 cells expressing target receptors) and validate results with dose-response curves (IC/EC) .
Advanced Research Questions
Q. How can reaction mechanisms for bromination at the 7-position be elucidated, and what intermediates are critical?
- Methodological Answer : Bromination likely proceeds via electrophilic aromatic substitution (EAS). Computational modeling (DFT) predicts regioselectivity by analyzing electron density maps of the aromatic ring. Key intermediates include bromonium ion adducts, which can be trapped using low-temperature NMR (-40°C in CDCl) . Isotopic labeling (e.g., Br) may track bromine incorporation kinetics .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state SC-XRD often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. For example, coalescence temperatures near 25°C in H NMR indicate rapid interconversion of diastereomers . Cross-validate with NOESY/ROESY to identify spatial proximities in solution .
Q. How can synthetic yields be improved for large-scale (>10 g) production without compromising purity?
- Methodological Answer : Optimize catalytic systems (e.g., Pd-catalyzed coupling for bromine introduction) and employ flow chemistry for exothermic steps (e.g., bromination). For example, continuous flow reactors reduce side reactions (e.g., di-bromination) by ensuring precise temperature/residence time control . Post-synthesis, use recrystallization (ethanol/water) instead of chromatography for scalability .
Q. What are the metabolic stability profiles of this compound, and how can in vitro assays guide structural modifications?
- Methodological Answer : Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound depletion. For instance, benzoxazepinones with electron-withdrawing groups (e.g., -Br) show prolonged half-lives (>60 mins in human microsomes) compared to electron-donating analogs . Introduce polar substituents (e.g., -OH) to enhance aqueous solubility and reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between computational predictions and experimental data?
- Methodological Answer : Computational tools (e.g., COSMO-RS) may overestimate solubility in non-polar solvents due to neglect of crystal lattice energy. Experimentally, use a shake-flask method with HPLC quantification. For example, measured solubility in DMSO (≥50 mg/mL) often exceeds predictions due to hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
